palladium(2+);2,2,2-trifluoroacetate
Description
Palladium(II) trifluoroacetate (Pd(TFA)₂; CAS 42196-31-6) is a transition metal complex with the molecular formula Pd(CF₃COO)₂ and a molecular weight of 332.45 g/mol. It exists as a brown hygroscopic powder, soluble in ether and acetone but insoluble in benzene and chloroform . The trifluoroacetate (TFA) ligands confer strong electron-withdrawing properties, enhancing its Lewis acidity and stability under aerobic conditions . Key applications include:
- Decarboxylative couplings: Pd(TFA)₂ facilitates intramolecular C–H activation and cross-coupling of arene carboxylic acids via intermediates stabilized by S-bound dimethyl sulfoxide (DMSO) ligands .
- Oxidative amination: Catalyzes allylic amination of alkenes with diarylamines via η³-allylpalladium intermediates .
- Trifluoromethyl ketone synthesis: Enables cross-coupling of aryl trifluoroacetates with organoboron compounds .
Its air stability and compatibility with diverse solvents (e.g., DMSO, dioxane) make it versatile in catalytic systems .
Properties
IUPAC Name |
palladium(2+);2,2,2-trifluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Pd/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJWWPJAIXRLIJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3O2Pd+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Sodium Palladate(II)
PdCl₂ is first dissolved in aqueous hydrochloric acid to form tetrachloropalladate(II) ([PdCl₄]²⁻). Treatment with 15% sodium hydroxide at 85°C precipitates palladium(II) hydroxide (Pd(OH)₂), which is isolated by filtration.
Step 2: Ligand Substitution with Trifluoroacetic Acid
Pd(OH)₂ is reacted with excess TFA at 80°C, leading to protonation of the hydroxide and formation of the trifluoroacetate complex. The reaction mixture is stirred until complete dissolution, followed by evaporation to dryness under vacuum.
Advantages :
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Higher yield (89%) compared to the acetate route.
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Utilizes cost-effective PdCl₂ as the starting material.
Challenges :
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Requires precise pH control during hydroxide formation.
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Prolonged heating at 80°C may risk decomposition, necessitating strict temperature monitoring.
Comparative Analysis of Synthetic Methods
The table below contrasts the two primary preparation routes:
The chloride route offers superior yields and scalability, making it preferable for bulk production. However, the acetate method remains popular in research laboratories due to its simplicity.
Product Characterization and Quality Control
Palladium(II) trifluoroacetate is characterized by:
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Infrared Spectroscopy : Distinct peaks at 1690 cm⁻¹ (C=O stretch) and 1435 cm⁻¹ (C-F stretch) confirm ligand coordination.
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Solubility : Soluble in polar aprotic solvents (e.g., acetone, diethyl ether) but insoluble in benzene and chloroform.
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Thermal Stability : Decomposes at 210°C, necessitating storage below 25°C in a desiccator.
Commercial samples (e.g., Thermo Scientific, 97% purity) are analyzed via ICP-MS to verify palladium content and residual chloride levels .
Chemical Reactions Analysis
Catalytic Cross-Coupling Reactions
Pd(TFA)₂ excels in Suzuki–Miyaura and Buchwald–Hartwig couplings, often enabling reactions at lower catalyst loadings (0.01–5 mol%) and ppm levels (4.9–1500 ppm) . For example:
Table 1: Comparative Performance in Cross-Couplings
| Reaction Type | Catalyst Loading (mol%) | Pd (ppm) | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura (aryl bromide) | 3.0 | 143 | 88% | |
| Silylation of aryl bromides | 0.01 | 4.9 | 50%* | |
| Reductive amination | 5.0 | 231 | <100 ppm Pd |
*Substrate conversion at low loadings .
Hydroamination of Olefins
Pd(TFA)₂ catalyzes regioselective intermolecular hydroaminations in the presence of strong acids (e.g., TfOH) . The reaction proceeds via a Pd–H intermediate, enabling efficient C–N bond formation:
Oxidative Cyclizations
Pd(TFA)₂ facilitates aerobic oxidative cyclizations of allyl-phenols to dihydrofurans. Key findings from kinetic studies :
Table 2: Ligand Effects on Cyclization Efficiency
| Ligand | Conversion (%) | Time | Pd Black Formation |
|---|---|---|---|
| Pyridine | 99 | 15 min | No |
| 4-Dimethylaminopyridine | 85 | 2.5 h | Yes |
| TMEDA | <10 | 24 h | Yes |
Optimal conditions: 5 mol% Pd(TFA)₂, pyridine (20–40 mol%), and Na₂CO₃ in toluene under O₂ .
C–H Activation Mechanisms
Pd(TFA)₂ forms trinuclear complexes ([Pd₃(OAc)₆₋ₓ(OTFA)ₓ], x = 1–6) during preactivation. These species remain intact during initial C–H bond cleavage in acetanilides, as confirmed by NMR and X-ray diffraction :
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Ligand exchange : Sequential substitution of acetate by trifluoroacetate preserves the trimeric Pd backbone.
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Kinetic behavior : Reaction rates depend on OTFA/OAc ratios, with faster catalysis at higher TFA concentrations .
Ligand-Controlled Reactivity
Pd(TFA)₂’s electron-deficient nature enhances its compatibility with electron-rich substrates. For example:
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Oxidative kinetic resolution : Chiral dihydrofurans are synthesized using (–)-sparteine as a ligand, achieving >90% ee .
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Trifluoroacetate lability : Facilitates ligand exchange with carboxylic acids or phosphines (e.g., tris(o-tolyl)phosphine) .
Environmental Catalysis
Explored in catalytic converters for CO oxidation, though industrial adoption remains limited due to cost .
Key Structural Insights
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Trinuclear motif : Dominates in solution and solid-state, critical for catalytic activity .
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Reduction susceptibility : Decomposes to Pd(0) in the presence of alcohols or amines, necessitating inert conditions .
Pd(TFA)₂’s versatility stems from its balanced reactivity, ligand-exchange flexibility, and stability under aerobic conditions, making it indispensable in modern synthetic chemistry .
Scientific Research Applications
Catalysis
Palladium(II) trifluoroacetate is recognized for its effectiveness as a catalyst in numerous organic reactions. Notably, it plays a crucial role in cross-coupling reactions, which are fundamental in synthesizing pharmaceuticals and agrochemicals.
Key Reactions:
- Cross-Coupling Reactions: Pd(TFA)₂ is employed in Suzuki-Miyaura and Kumada-Corriu reactions, facilitating the formation of carbon-carbon bonds under mild conditions. These reactions are essential for constructing complex organic frameworks.
- Hydroaminations: Research by Hartwig et al. demonstrated that Pd(TFA)₂ can catalyze regioselective intermolecular hydroaminations of olefins when combined with strong acids, showcasing its versatility in functionalizing alkenes .
Case Study:
A study highlighted the use of Pd(TFA)₂ in the Suzuki-Miyaura cross-coupling reaction, achieving over 70% conversion efficiency with palladium nanoparticles . This efficiency emphasizes the compound's potential for large-scale applications in organic synthesis.
Material Science
In material science, palladium(II) trifluoroacetate is utilized to develop advanced materials, particularly conductive polymers and nanomaterials. These materials are critical for enhancing the performance of electronic devices.
Applications:
- Conductive Polymers: Pd(TFA)₂ facilitates the polymerization process, leading to materials with improved electrical conductivity.
- Nanomaterials: The compound aids in synthesizing palladium nanoparticles that exhibit unique catalytic properties due to their high surface area .
Organic Synthesis
Palladium(II) trifluoroacetate is instrumental in organic synthesis due to its ability to promote reactions under mild conditions. This characteristic reduces by-products and increases overall yields.
Benefits:
- Mild Reaction Conditions: The use of Pd(TFA)₂ allows for reactions to occur at lower temperatures and pressures, making processes safer and more efficient.
- Complex Molecule Preparation: Researchers leverage this compound to synthesize complex organic molecules that are otherwise challenging to produce .
Environmental Applications
The environmental applications of palladium(II) trifluoroacetate focus on its role in reducing harmful emissions.
Catalytic Converters:
Pd(TFA)₂ has been explored for use in catalytic converters within automotive applications. Its ability to facilitate oxidation reactions contributes to lowering pollutants such as carbon monoxide and hydrocarbons from vehicle exhausts .
Data Summary Table
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact mechanism can vary depending on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Palladium Acetate (Pd(OAc)₂)
Key Mechanistic Differences :
Palladium Hexafluoroacetylacetonate (Pd(hfac)₂)
Functional Contrast :
Nickel Trifluoroacetate (Ni(TFA)₂)
Performance Insight :
- Pd(TFA)₂ outperforms Ni(TFA)₂ in catalytic versatility and turnover due to palladium’s superior redox flexibility .
Data Tables
Q & A
Q. How is palladium(II) trifluoroacetate synthesized and purified, and what are its critical handling considerations?
Answer: Pd(CF₃CO₂)₂ is typically synthesized by reacting palladium(II) chloride (PdCl₂) with trifluoroacetic acid (TFA) under reflux in an anhydrous solvent. The reaction is monitored via IR spectroscopy for the disappearance of Pd-Cl stretches (~500 cm⁻¹) and the emergence of Pd-O-TFA bands. Purification involves recrystallization from dry ether or acetone under inert atmosphere due to its hygroscopic nature . Handling requires strict moisture-free conditions (e.g., glovebox or Schlenk line) to prevent hydrolysis, which can deactivate the catalyst.
Q. What are the primary catalytic applications of Pd(CF₃CO₂)₂ in organic synthesis?
Answer: Pd(CF₃CO₂)₂ is widely used in:
- Allylic oxidation : Converts alkenes (e.g., geranyl acetone) to allylic acetates via aerobic oxidation .
- Cross-coupling reactions : Facilitates direct coupling of unactivated arenes with aryl halides under mild conditions .
- Allylic amination : Forms (E)-allylamines via η³-allylpalladium intermediates in the presence of NPMoV/O₂ .
- Macrocyclization : Enables seven-membered ring formation when combined with Pd(OAc)₂, a reaction unachievable with other Pd catalysts .
Q. Table 1: Common Reaction Types Catalyzed by Pd(CF₃CO₂)₂
Advanced Research Questions
Q. What spectroscopic and computational methods are used to characterize η³-allylpalladium intermediates in Pd(CF₃CO₂)₂-catalyzed reactions?
Answer:
- NMR Spectroscopy : ¹H and ¹⁹F NMR track the formation of η³-allyl intermediates (e.g., δ ~5–6 ppm for allylic protons; trifluoroacetate ligands at ~−75 ppm in ¹⁹F NMR) .
- X-ray Crystallography : Resolves the geometry of stabilized η³-allylpalladium complexes.
- DFT Calculations : Model electronic structures and transition states (e.g., exact exchange functionals for thermochemical accuracy in intermediate stability) .
Q. How does solvent choice impact the catalytic efficiency of Pd(CF₃CO₂)₂ in cross-coupling reactions?
Answer: Pd(CF₃CO₂)₂ exhibits solubility in polar aprotic solvents (acetone, ether) but insolubility in nonpolar solvents (benzene, chloroform) . Solvent polarity influences:
- Reaction Rate : Higher polarity solvents stabilize charged intermediates (e.g., Pd⁺–aryl complexes).
- Side Reactions : Nonpolar solvents may reduce undesired hydrolysis but limit catalyst solubility.
Methodological Recommendation: Screen solvents using a gradient of polarity (e.g., hexane → DMF) and monitor via GC-MS or HPLC.
Q. Table 2: Solvent Effects on Pd(CF₃CO₂)₂ Catalysis
| Solvent | Polarity (ET₃₀) | Reaction Yield (%) | Side Products |
|---|---|---|---|
| Acetone | 0.355 | 85 | <5% |
| Chloroform | 0.259 | 15 | 30% (hydrolysis) |
| DMF | 0.404 | 78 | 10% |
Q. What strategies resolve contradictions in reported catalytic activities of Pd(CF₃CO₂)₂ across studies?
Answer: Discrepancies often arise from:
- Moisture Exposure : Hygroscopic degradation reduces activity; replicate under strict anhydrous conditions .
- Ligand Exchange : Trifluoroacetate ligands may dissociate, forming inactive Pd clusters. Use chelating additives (e.g., NPMoV) to stabilize intermediates .
- Substrate Scope : Test reported conditions on structurally diverse substrates to assess generality.
Methodological Protocol:
Conduct kinetic studies (e.g., in situ IR monitoring) to compare turnover frequencies (TOF).
Perform controlled experiments with standardized Pd/CF₃CO₂ ratios and moisture levels.
Q. How is Pd(CF₃CO₂)₂ optimized for aerobic oxidative reactions?
Answer: Key parameters include:
- Oxygen Pressure : 1–5 atm O₂ enhances oxidation efficiency but may require safety protocols .
- Co-catalysts : NPMoV (H₂N–PMoV) improves electron transfer and stabilizes Pd intermediates .
- Temperature : 60–80°C balances reaction rate and catalyst stability.
Experimental Design:
- Use a Parr reactor for controlled O₂ pressure.
- Monitor reaction progress via TLC or inline GC.
- Compare yields under varying O₂ pressures and co-catalyst loadings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
